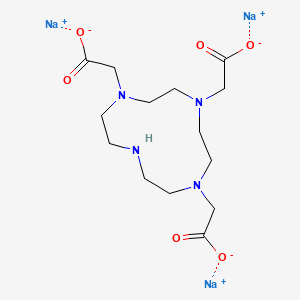
DO3A (trisodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DO3A (trisodium) involves the cyclization of 1,4,7,10-tetraazacyclododecane with bromoacetic acid, followed by neutralization with sodium hydroxide to form the trisodium salt . The reaction conditions typically require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of DO3A (trisodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DO3A (trisodium) undergoes various chemical reactions, including:
Substitution Reactions: The ligand can substitute water molecules in metal complexes, forming stable chelates.
Complexation Reactions: It forms complexes with metal ions such as gadolinium, which are used in magnetic resonance imaging (MRI).
Common Reagents and Conditions
Reagents: Bromoacetic acid, sodium hydroxide, metal ions (e.g., gadolinium, europium).
Conditions: Controlled temperature and pH, typically in aqueous solutions.
Major Products Formed
Gadolinium-DO3A Complex: Used in MRI as a contrast agent.
Europium-DO3A Complex: Used in luminescence studies.
Scientific Research Applications
DO3A (trisodium) has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent in coordination chemistry.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Utilized in the development of contrast agents for MRI and radiopharmaceuticals for cancer imaging.
Industry: Applied in the synthesis of luminescent materials and sensors.
Mechanism of Action
DO3A (trisodium) exerts its effects by forming stable chelates with metal ions. The macrocyclic structure of the ligand provides a rigid framework that tightly binds metal ions, preventing their dissociation . This property is particularly useful in medical imaging, where the stability of the metal-ligand complex is crucial for accurate imaging .
Comparison with Similar Compounds
Similar Compounds
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): Another macrocyclic ligand with similar chelating properties.
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): A smaller macrocyclic ligand used in similar applications.
Uniqueness
DO3A (trisodium) is unique due to its specific structure, which allows for the formation of highly stable metal complexes. This stability is advantageous in applications requiring long-term stability, such as in MRI contrast agents and radiopharmaceuticals .
Properties
Molecular Formula |
C14H23N4Na3O6 |
|---|---|
Molecular Weight |
412.32 g/mol |
IUPAC Name |
trisodium;2-[4,7-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate |
InChI |
InChI=1S/C14H26N4O6.3Na/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;;;/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24);;;/q;3*+1/p-3 |
InChI Key |
OKHVSTSMWHWVMK-UHFFFAOYSA-K |
Canonical SMILES |
C1CN(CCN(CCN(CCN1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


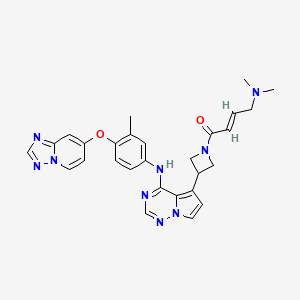

![7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-6-fluoro-4-oxo-1-(2,2,3,3-tetradeuteriocyclopropyl)quinoline-3-carboxylic acid;hydrochloride](/img/structure/B12362266.png)
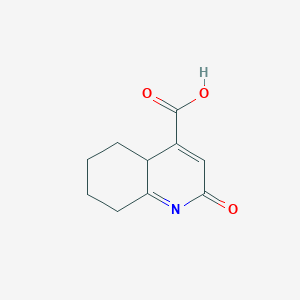

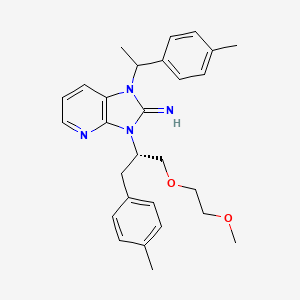
![1-hydroxy-1-[(2R)-4-[5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea](/img/structure/B12362281.png)
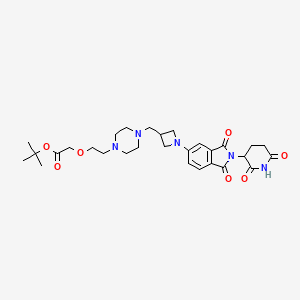
![7,8a-dihydro-1H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B12362289.png)
![1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12362294.png)
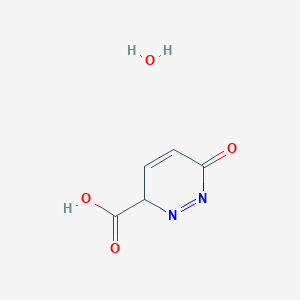
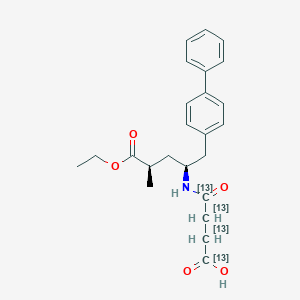
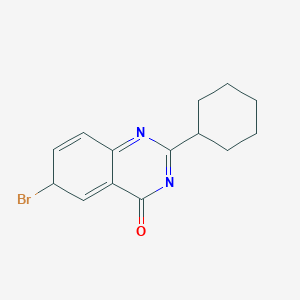
![N-[2-(1-fluorocyclopropyl)-4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-6-methylphenyl]-3,3-dimethylbutanamide](/img/structure/B12362331.png)
